molecular formula C14H21BO2 B1526732 4-Ethylphenylboronic acid pinacol ester CAS No. 1075719-87-7

4-Ethylphenylboronic acid pinacol ester

Cat. No. B1526732
M. Wt: 232.13 g/mol
InChI Key: RWANCHDMVNWYHW-UHFFFAOYSA-N
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Description

4-Ethylphenylboronic acid pinacol ester is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is also a useful intermediate for organic synthesis and an important raw material for pharmaceuticals .


Chemical Reactions Analysis

Pinacol boronic esters, including 4-Ethylphenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis. They are used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Phosphorescence Properties

  • Research Finding : Arylboronic esters, such as phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding challenges the conventional understanding that heavy atoms or carbonyl groups are necessary for efficient phosphorescence in organic molecules. Theoretical calculations suggest that out-of-plane distortion at the boron moiety in the excited state contributes to this property (Shoji et al., 2017).

Synthesis of Responsive Polymers

  • Research Finding : H2O2-cleavable poly(ester-amide)s have been synthesized using 4-formylbenzeneboronic acid pinacol ester. These polymers exhibit degradation in response to H2O2 and have potential applications as H2O2-responsive delivery vehicles (Cui et al., 2017).

Suzuki Coupling Reactions

  • Research Finding : Phenylboronic acid bis-pinacol ester has been used in Suzuki cross-coupling reactions with aryl halides, demonstrating smooth reactions even with sterically hindered reactants (Chaumeil et al., 2002).

Palladium-Catalyzed Cross-Coupling

  • Research Finding : Palladium-catalyzed cross-coupling reactions involving bis(pinacolato)diboron and alkenyl halides or triflates use 1-alkenylboronic acid pinacol esters, applicable in the synthesis of unsymmetrical 1,3-dienes (Takagi et al., 2002).

Radio-Sensitive Nanoparticles

  • Research Finding : Phenylboronic acid pinacol ester-conjugated hyaluronic acid nanoparticles were synthesized for radiosensitive delivery of caffeic acid phenethyl ester, showing promise in radioprotection applications (Choi et al., 2021).

Polymer Synthesis and Applications

  • Research Finding : High glass-transition temperature polymer networks utilizing the dynamic ring opening of pinacol boronates, including poly(4-vinylphenylboronic acid, pinacol ester)s, have been developed. These networks exhibit unusual reactivity and crosslinking properties (Brunet et al., 2019).

Glucose-Responsive Drug Delivery

  • Research Finding : Dual-responsive insulin delivery devices integrating glucose- and H2O2-responsive polymeric vesicles with microneedles were developed using phenylboronic acid pinacol ester, demonstrating potential for diabetes therapy (Tong et al., 2018).

Safety And Hazards

4-Ethylphenylboronic acid pinacol ester is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment and stored in a well-ventilated place .

properties

IUPAC Name

2-(4-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-6-11-7-9-12(10-8-11)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWANCHDMVNWYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LY Xu, CY Liu, SY Liu, ZG Ren, DJ Young, JP Lang - Tetrahedron, 2017 - Elsevier
… and benzoheteroaromatic boronic acids (entries 25–27), but went inactive when using single heteroaromatic boronic acids (entries 28–29) and 4-ethylphenylboronic acid pinacol ester (…
Number of citations: 21 www.sciencedirect.com

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